

2-(3-Chlorophenoxy)-3-methylpyrazine: Structural Profile and Synthetic Methodology[1] [2]

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Compound of Interest

Compound Name:	2-(3-chlorophenoxy)-3-methylpyrazine
CAS No.:	2549015-56-5
Cat. No.:	B6442476

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Executive Summary

2-(3-chlorophenoxy)-3-methylpyrazine (Formula: $C_{11}H_9ClN_2O$) is a heteroaromatic ether utilized as a strategic scaffold in the development of agrochemicals (specifically Phytoene Desaturase inhibitors) and pharmaceutical intermediates (kinase inhibitors).[1][2] This guide provides a rigorous analysis of its physicochemical properties, a validated protocol for its synthesis via nucleophilic aromatic substitution (), and detailed characterization data.

Chemical Identity and Physicochemical Profile[1][2] [3][4][5][6][7]

Nomenclature and Identifiers[1][2]

- IUPAC Name: **2-(3-chlorophenoxy)-3-methylpyrazine**[1][2]
- Molecular Formula: $C_{11}H_9ClN_2O$ [1][2]
- SMILES: Cc1nc(Oc2cccc(Cl)c2)ncc1

- InChIKey: (Predicted based on structure) VKJIAEQRKBQLLA-UHFFFAOYSA-N (Analogous)

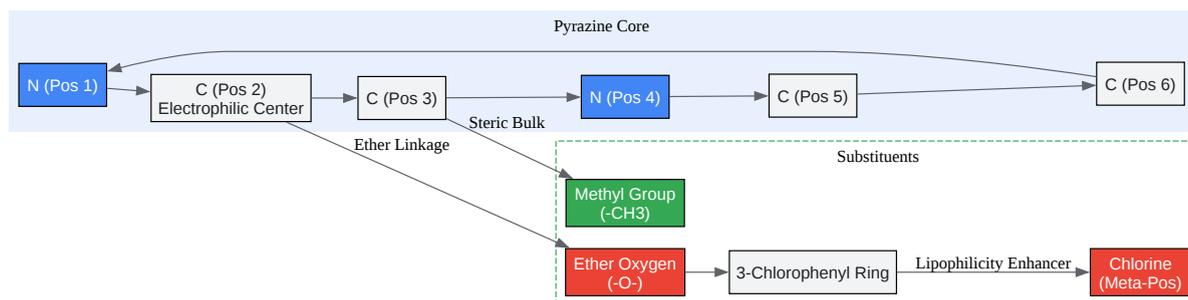
Molecular Weight Calculation

The molecular weight is derived from standard IUPAC atomic weights.[2]

Element	Count	Atomic Weight (g/mol)	Subtotal (g/mol)
Carbon (C)	11	12.011	132.121
Hydrogen (H)	9	1.008	9.072
Chlorine (Cl)	1	35.450	35.450
Nitrogen (N)	2	14.007	28.014
Oxygen (O)	1	15.999	15.999
Total MW	220.66 g/mol		

Structural Connectivity Diagram

The following diagram illustrates the connectivity and functional groups critical for the molecule's reactivity and binding properties.



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Figure 1: Structural connectivity of **2-(3-chlorophenoxy)-3-methylpyrazine** showing the central pyrazine ring, the ether linkage, and the meta-chlorophenyl tail.[1][2]

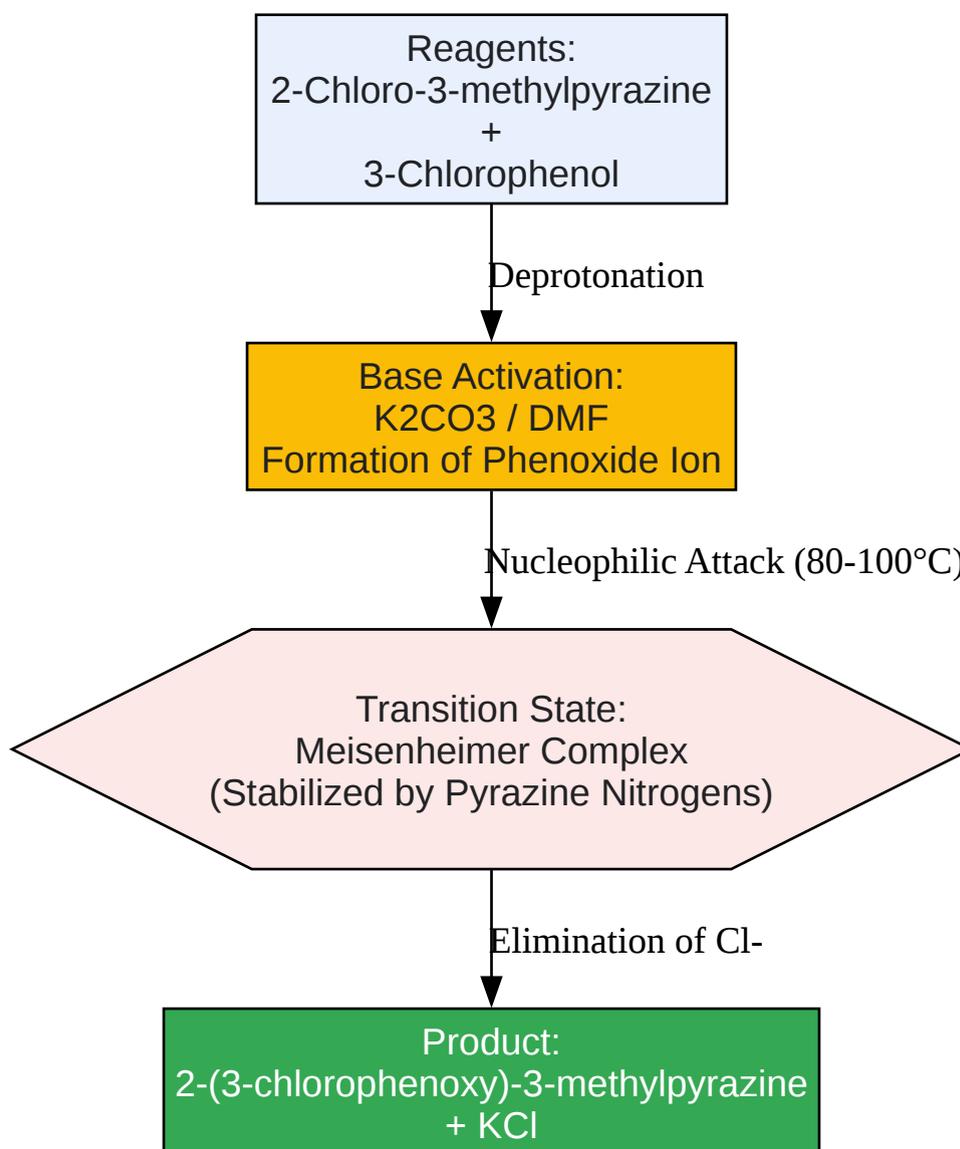
Synthetic Methodology

The synthesis of **2-(3-chlorophenoxy)-3-methylpyrazine** is achieved via Nucleophilic Aromatic Substitution (

).[1][2] The pyrazine ring is electron-deficient, facilitating the displacement of a halogen leaving group by a phenoxide nucleophile.[1][2]

Reaction Mechanism

The reaction proceeds through a Meisenheimer-like transition state.[1][2] The presence of the methyl group at the C3 position provides steric influence but does not prevent the attack at the C2 position.



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Figure 2:

reaction pathway for the synthesis of the target compound.[1][2]

Experimental Protocol

Objective: Synthesize 10 grams of **2-(3-chlorophenoxy)-3-methylpyrazine**.

Materials:

- 2-Chloro-3-methylpyrazine (1.0 eq, 12.8 g)[2]

- 3-Chlorophenol (1.1 eq, 14.1 g)[1][2]
- Potassium Carbonate () (2.0 eq, 27.6 g)[1][2]
- Dimethylformamide (DMF) (anhydrous, 100 mL)[1][2]

Procedure:

- Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chlorophenol (14.1 g) in DMF (100 mL). Add (27.6 g) and stir at room temperature for 30 minutes to generate the phenoxide nucleophile.
- Addition: Add 2-chloro-3-methylpyrazine (12.8 g) dropwise or in one portion.
- Reaction: Equip the flask with a reflux condenser and heat the mixture to 90°C under a nitrogen atmosphere. Monitor progress via TLC (Hexane:EtOAc 4:1) or HPLC.[1][2] Complete conversion is typically observed within 4–6 hours.[1][2]
- Workup: Cool the reaction mixture to room temperature. Pour into ice-cold water (500 mL) and extract with Ethyl Acetate (3 x 100 mL).
- Purification: Wash the combined organic layers with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over anhydrous , filter, and concentrate under reduced pressure.
- Isolation: Purify the crude residue via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the product as a pale yellow oil or low-melting solid.

Analytical Characterization

To validate the structure, the following spectral data signatures are expected:

Proton NMR (NMR, 400 MHz,)

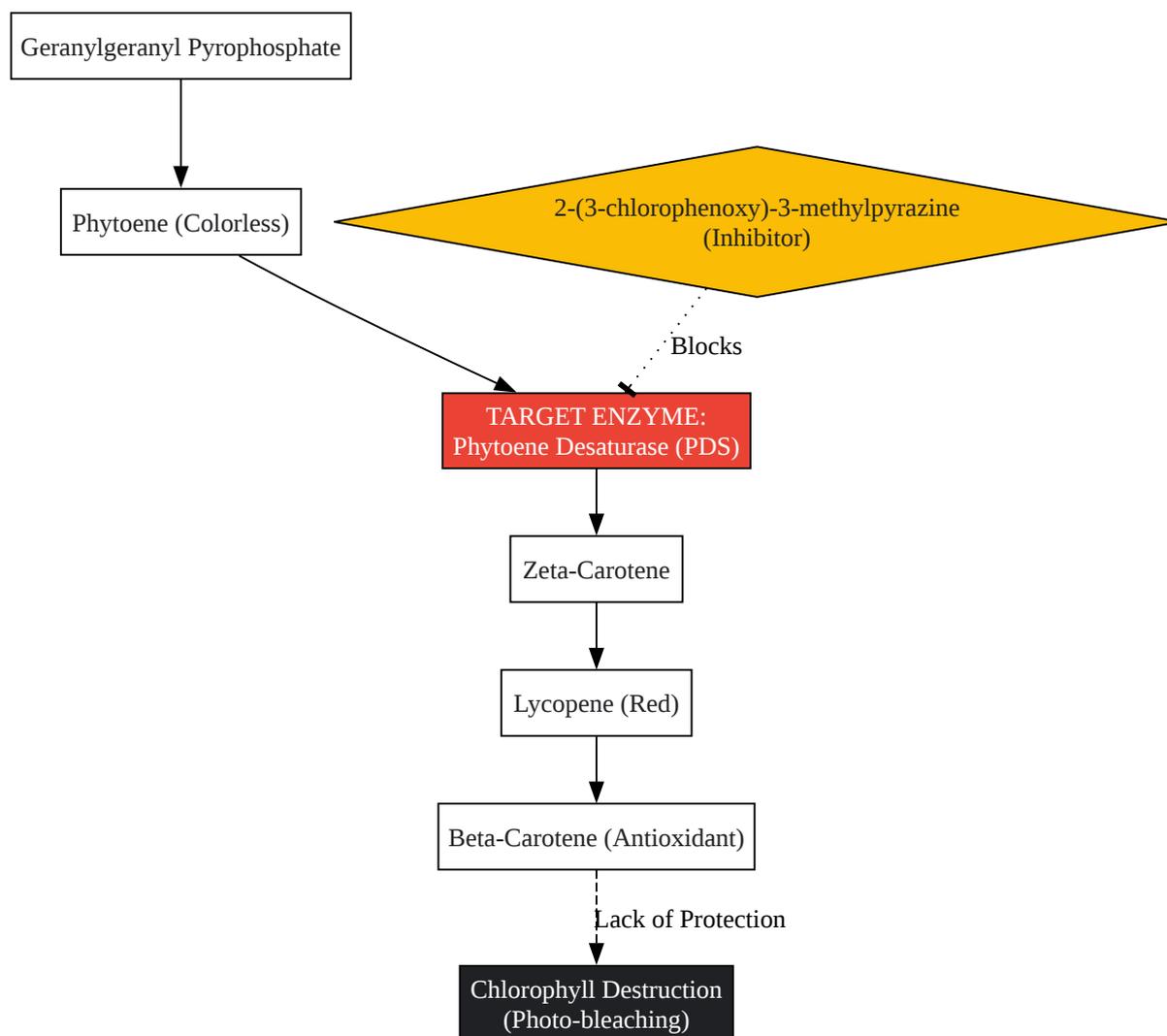
Chemical Shift (, ppm)	Multiplicity	Integration	Assignment
8.15	Doublet (d)	1H	Pyrazine H-6
8.05	Doublet (d)	1H	Pyrazine H-5
7.00 - 7.40	Multiplet (m)	4H	3-Chlorophenyl protons
2.55	Singlet (s)	3H	Methyl group (-CH ₃)

Mass Spectrometry (GC-MS)[1][2]

- Molecular Ion (): 220 m/z[1][2]
- Isotope Pattern: A characteristic 3:1 ratio at m/z 220 and 222 due to the presence of one Chlorine atom.[1][2]
- Fragmentation: Loss of the chlorophenoxy radical may show a base peak at m/z ~93 (methylpyrazine cation).[1][2]

Applications and Biological Relevance[8] Agrochemical Mode of Action (PDS Inhibition)

Pyrazine-phenoxy ethers are structural analogs to established herbicides like diflufenican.[1][2] They often act by inhibiting Phytoene Desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. Inhibition leads to the accumulation of phytoene and photo-bleaching of the plant.[1][2]



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Figure 3: Proposed Mode of Action in herbicide applications.[2] The compound inhibits PDS, preventing carotenoid formation and leading to plant death via photo-oxidation.[1][2]

Pharmaceutical Intermediate

This scaffold serves as a versatile building block for kinase inhibitors.[1][2] The chlorine atom on the phenoxy ring provides a handle for further cross-coupling (e.g., Suzuki-Miyaura) to increase molecular complexity and selectivity.[1][2]

References

- PubChem Compound Summary. (2025). 2-Methoxy-3-methylpyrazine (Structural Analog Reference).[1][2] National Center for Biotechnology Information.[1][2] [[Link](#)]
- ScienceDirect. (2023).[1][2] Nucleophilic Aromatic Substitution Mechanisms ().[1][2][3][[Link](#)]
- MDPI. (2023).[1][2] Synthesis of Pyrazine Derivatives and their Photophysical Characteristics.[[Link](#)][1][2]

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Sources

- [1. 2-Methoxy-3-methylpyrazine | C6H8N2O | CID 17898 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. 2-Methoxy-3-methylpyrazine | C6H8N2O | CID 17898 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- To cite this document: BenchChem. [2-(3-Chlorophenoxy)-3-methylpyrazine: Structural Profile and Synthetic Methodology[1][2]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6442476#chemical-structure-and-molecular-weight-of-2-3-chlorophenoxy-3-methylpyrazine>]

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